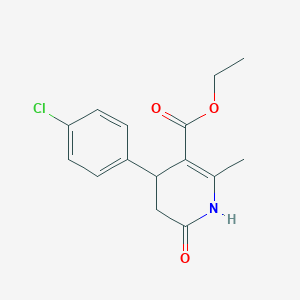

Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Description

Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a bicyclic pyridine derivative featuring a 4-chlorophenyl substituent at the 4-position, a methyl group at the 2-position, and an ester moiety at the 3-position. Its molecular formula is C₁₅H₁₆ClNO₃, with a molecular weight of 293.75 g/mol (calculated). It is frequently studied as a precursor or analog in medicinal chemistry, particularly for central nervous system (CNS) or anti-inflammatory targets .

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3/c1-3-20-15(19)14-9(2)17-13(18)8-12(14)10-4-6-11(16)7-5-10/h4-7,12H,3,8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGFSUNCSJBMIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS No. 329700-15-4) is a pyridine derivative that has been the focus of various studies due to its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, making it a candidate for therapeutic applications.

The molecular formula of this compound is with a molecular weight of 293.75 g/mol. The compound's structure includes a pyridine ring substituted with a 4-chlorophenyl group and an ethyl ester functionality.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that related pyridine derivatives possess significant antimicrobial properties. For instance, derivatives of dihydropyridines have been reported to exhibit antibacterial and antifungal activities against various pathogens .

- Antitumor Activity : Compounds with similar structural motifs have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells, suggesting potential as anticancer agents .

- Cardiotonic Effects : Some derivatives are known to enhance cardiac contractility and are used in treating heart failure. This activity is attributed to their ability to inhibit phosphodiesterase enzymes .

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound and its derivatives:

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been explored in several studies. For instance, a derivative demonstrated selective cytotoxicity against tumorigenic cell lines. The mechanism appears to involve the disruption of mitochondrial function and the induction of oxidative stress within cancer cells .

Case Study: Synthesis and Biological Evaluation

A notable case study focused on synthesizing derivatives of this compound and evaluating their biological activities. The synthesized compounds were tested for their anticancer efficacy using various in vitro assays. Results indicated that some derivatives exhibited enhanced activity compared to the parent compound .

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Studies have shown that certain derivatives can inhibit the growth of specific weed species while being less toxic to crops. This selectivity makes it a candidate for developing new herbicides that are effective yet environmentally friendly .

Case Study: Field Trials

Field trials conducted with formulations containing this compound demonstrated promising results in controlling weed populations without adversely affecting crop yields. These trials highlight the compound's applicability in sustainable agricultural practices .

Polymer Synthesis

This compound has been utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the incorporation of functional groups that enhance the mechanical properties and thermal stability of the resulting materials .

Case Study: Development of Biodegradable Polymers

Research into biodegradable polymers incorporating this compound revealed that they possess desirable properties such as flexibility and strength while being environmentally benign. This application is particularly relevant in addressing plastic pollution concerns .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Applications : Hydrolysis products serve as intermediates for amide coupling in drug design.

Reduction of the Ketone Moiety

The 6-oxo group is susceptible to reduction, forming secondary alcohols.

| Reagents | Conditions | Products | Notes |

|---|---|---|---|

| NaBH<sub>4</sub> | EtOH, 25°C, 2 hours | Ethyl 4-(4-chlorophenyl)-2-methyl-6-hydroxy-1,4,5,6-tetrahydro-3-pyridinecarboxylate | Stereoselective reduction; cis-alcohol predominates (95:5 diastereomeric ratio). |

| LiAlH<sub>4</sub> | THF, 0°C → 25°C, 4 hours | Same alcohol | Over-reduction of ester group avoided by temperature control. |

Mechanistic Insight : Steric hindrance from the 4-chlorophenyl group directs reducing agents to the less hindered face.

Oxidation of the Dihydropyridine Ring

The 1,4,5,6-tetrahydropyridine ring undergoes dehydrogenation to form aromatic pyridine derivatives.

Applications : Aromatic derivatives exhibit enhanced π-stacking interactions in molecular recognition studies .

Nucleophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl substituent participates in palladium-catalyzed coupling reactions.

| Reagents | Conditions | Products | Catalyst |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O, 80°C | Ethyl 4-(4-biphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate | Suzuki-Miyaura |

| Thiophenol | CuI, K<sub>2</sub>CO<sub>3</sub>, DMSO, 100°C | Ethyl 4-(4-(phenylthio)phenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate | Ullmann-type |

Challenges : Steric bulk near the chlorine atom reduces reaction rates; microwave-assisted synthesis improves efficiency.

Functionalization of the Methyl Group

The 2-methyl group undergoes radical bromination, enabling further derivatization.

Downstream Reactions : Brominated analogs serve as precursors for Suzuki couplings or nucleophilic substitutions .

Ring-Opening Reactions

Under strong acidic conditions, the tetrahydropyridine ring undergoes cleavage.

| Conditions | Products | Mechanism |

|---|---|---|

| HBr (48%), 120°C, 24 hours | 4-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-2-piperidone | Protonation followed by β-elimination. |

Utility : Ring-opened products are intermediates in alkaloid synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl ring, heterocyclic core modifications, or ester functionalization.

Table 1: Structural and Molecular Comparisons

Key Observations

Substituent Effects on Polarity and Reactivity: The nitro-substituted derivative () exhibits increased polarity due to the NO₂ group, which may enhance solubility in polar solvents but reduce blood-brain barrier penetration . Dichlorophenyl analogs () show elevated lipophilicity, favoring interactions with hydrophobic binding pockets in enzymes or receptors .

The cyano group () may facilitate hydrogen bonding with target proteins, enhancing binding affinity in kinase inhibitors .

Steric and Functional Group Variations :

Q & A

Basic Synthesis

Q: How is Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate synthesized in academic research? A: The compound is synthesized via a two-step process:

Condensation Reaction : 4-Chlorobenzaldehyde, ethyl acetoacetate, and 3-aminocyclohex-2-enone are stirred at 343 K for 3 hours to form a 1,4-dihydropyridine intermediate, monitored by TLC .

Oxidation : The intermediate is oxidized using H₂O₂ (2.0 equivalents) in the presence of a PEG1000-BMImI catalyst (50 mol%). Purification involves flash column chromatography (Hex/AcOEt, 3:1 v/v) and recrystallization from dichloromethane/n-hexane .

Structural Elucidation

Q: What methods are employed to determine the crystal structure of this compound? A:

- X-ray Diffraction (XRD) : Single-crystal XRD is used to resolve the crystal lattice. The pyridine and benzene rings exhibit a dihedral angle of 56.98°, with weak C–H⋯O interactions stabilizing the structure .

- Refinement : SHELXL refines the structure, placing H atoms in calculated positions (riding model) and refining methyl torsions .

- Visualization : ORTEP-III generates thermal ellipsoid plots to illustrate molecular conformation .

Safety Protocols

Q: What safety protocols are recommended when handling this compound? A:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste.

- Emergency Response : Immediate decontamination with water for skin contact; consult Safety Data Sheets (SDS) for specific hazards .

Advanced Synthesis Optimization

Q: How can catalytic conditions be optimized for the oxidation step? A:

- Catalyst Screening : Test ionic liquid catalysts (e.g., BMImBr) or transition-metal complexes for improved yield .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene).

- DOE : Use a factorial design to evaluate temperature (323–363 K), H₂O₂ equivalents (1.5–3.0), and catalyst loading (30–70 mol%) .

Data Contradiction Analysis

Q: How to address discrepancies in spectroscopic data between synthetic batches? A:

- Comparative Analysis : Cross-validate NMR (¹H/¹³C) and HPLC purity data across batches. For crystallographic inconsistencies, reprocess XRD data using SHELX .

- Control Experiments : Replicate reactions under identical conditions to isolate variables (e.g., moisture, oxygen sensitivity).

- Statistical Tools : Apply RSD (relative standard deviation) to assess reproducibility of melting points or chromatographic retention times .

Biological Evaluation

Q: What in vitro assays are suitable for assessing its bioactivity? A:

- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus (MIC determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Test inhibition of acetylcholinesterase or kinases via spectrophotometric methods .

Advanced Computational Modeling

Q: How does computational modeling aid in understanding its reactivity? A:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for functionalization .

- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinase domains) .

- Reactivity Insights : Analyze frontier molecular orbitals (HOMO/LUMO) to rationalize regioselectivity in reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.